![molecular formula C13H19N7O2S B2889581 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1226433-44-8](/img/structure/B2889581.png)
4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
The compound is a complex organic molecule that likely contains a pyrazole and pyrimidine ring structure . Pyrazole and pyrimidine are both heterocyclic aromatic organic compounds, which are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis information for this compound is not available, related compounds such as hydrazine-coupled pyrazoles have been synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Physical And Chemical Properties Analysis
Without specific information on the compound, it’s difficult to provide an analysis of its physical and chemical properties .Scientific Research Applications
Anticancer Agent Development
This compound has been investigated for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, and its inhibition can lead to the arrest of cancer cell proliferation. The pyrazole and pyrimidine moieties of the compound contribute to its potent inhibitory activity, making it a promising candidate for anticancer drug development.
Antileishmanial Activity
Pyrazole-bearing compounds, including derivatives of the compound , have shown potent antileishmanial activities . Leishmaniasis is a disease caused by protozoan parasites, and new treatments are in high demand due to drug resistance. The compound’s ability to inhibit the growth of Leishmania parasites makes it a valuable molecule for further antileishmanial drug development.
Antimalarial Applications
In addition to antileishmanial properties, this compound has also demonstrated antimalarial potential . It has been effective against Plasmodium berghei in mice, which is a model organism for studying malaria. The compound’s efficacy in suppressing malaria symptoms highlights its potential as a pharmacophore for new antimalarial agents.
Antimicrobial Properties
The structural analogs of this compound have been explored for their antimicrobial properties . Imidazole-containing compounds, which share a similar heterocyclic structure with the compound , have shown a broad range of biological activities, including antibacterial and antifungal effects. This suggests that the compound could be modified to enhance its antimicrobial efficacy.
Molecular Docking Studies
Molecular docking studies have utilized this compound to understand its binding affinity and mode of action at the molecular level . These studies are crucial for rational drug design, allowing researchers to predict how the compound interacts with its target and to optimize its structure for better therapeutic effects.
Safety and Hazards
Mechanism of Action
Target of Action
The compound, also known as N,N-dimethyl-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-sulfonamide, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
The compound interacts with its targets in a way that it displays superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of this compound .
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei
Result of Action
The compound has shown to have potent antileishmanial and antimalarial activities . It displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .
properties
IUPAC Name |
N,N-dimethyl-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O2S/c1-17(2)23(21,22)19-8-6-18(7-9-19)12-10-13(15-11-14-12)20-5-3-4-16-20/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCGDOODVXSPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide |
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